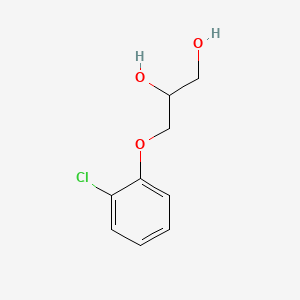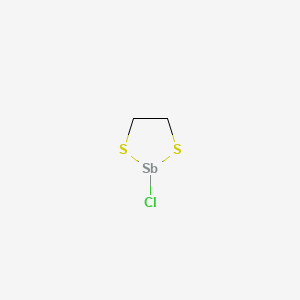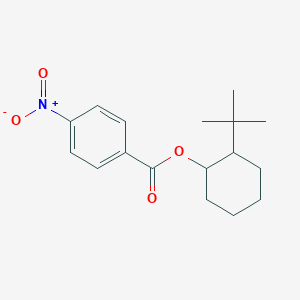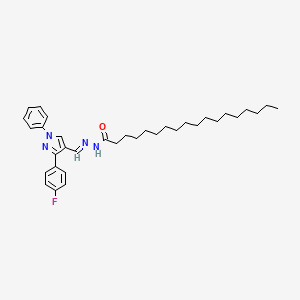
(4-Phenoxyphenyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenoxyphenyl)phenylsilane is an organosilicon compound with the molecular formula C18H16OSi It is characterized by the presence of a phenoxy group attached to a phenylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxyphenyl)phenylsilane typically involves the reaction of phenylsilane with 4-bromophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The general reaction scheme is as follows:
PhSiH3+BrC6H4OPh→PhSi(C6H4OPh)3
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Phenoxyphenyl)phenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the phenoxy group to a phenyl group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Phenyl-substituted silanes.
Substitution: Various substituted phenylsilanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Phenoxyphenyl)phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the field of oncology.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-Phenoxyphenyl)phenylsilane involves its interaction with various molecular targets. In biological systems, it can form stable complexes with proteins and other biomolecules, potentially altering their function. The phenoxy group allows for specific interactions with aromatic amino acids, while the silicon atom can engage in unique bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl(4-phenoxyphenyl)phenylsilane: Similar structure but with a methyl group attached to the silicon atom.
Dimethylthis compound: Contains two methyl groups attached to the silicon atom.
(4-Chlorophenyl)phenylsilane: Similar structure with a chlorine atom instead of a phenoxy group.
Uniqueness
This compound is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with aromatic systems are desired.
Eigenschaften
CAS-Nummer |
18544-13-3 |
|---|---|
Molekularformel |
C18H16OSi |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(4-phenoxyphenyl)-phenylsilane |
InChI |
InChI=1S/C18H16OSi/c1-3-7-15(8-4-1)19-16-11-13-18(14-12-16)20-17-9-5-2-6-10-17/h1-14H,20H2 |
InChI-Schlüssel |
PIQNJTSZTMNLGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[SiH2]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11942766.png)


![2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11942783.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)




![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)


